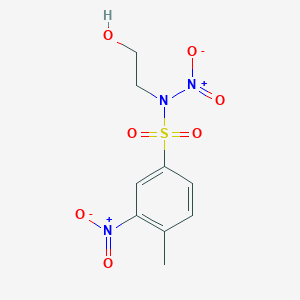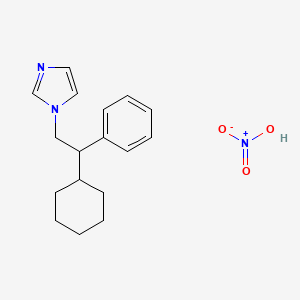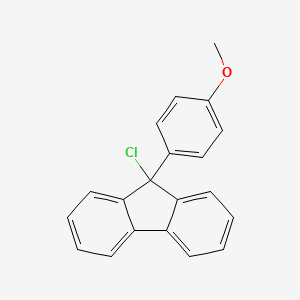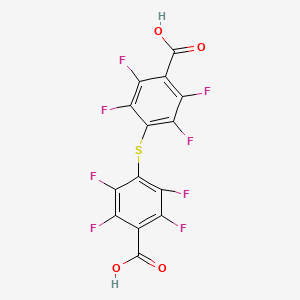![molecular formula C17H17NO4 B14595619 4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate CAS No. 61133-27-5](/img/structure/B14595619.png)
4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a 2-(4-methylphenoxy)ethyl group through a carbamate linkage. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 4-Formylphenyl Carbamate: This step involves the reaction of 4-formylphenol with an appropriate isocyanate to form the carbamate linkage.
Etherification: The next step involves the etherification of the carbamate with 2-(4-methylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-Carboxyphenyl [2-(4-methylphenoxy)ethyl]carbamate.
Reduction: 4-Hydroxymethylphenyl [2-(4-methylphenoxy)ethyl]carbamate.
Substitution: 4-Nitrophenyl [2-(4-methylphenoxy)ethyl]carbamate.
科学的研究の応用
4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the phenyl and methylphenoxy groups can interact with hydrophobic pockets in biological molecules, affecting their function and stability.
類似化合物との比較
Similar Compounds
4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate: Similar structure but with a chlorine atom instead of a methyl group.
4-Formylphenyl [2-(4-methoxyphenoxy)ethyl]carbamate: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate is unique due to the presence of the 4-methylphenoxy group, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.
特性
CAS番号 |
61133-27-5 |
|---|---|
分子式 |
C17H17NO4 |
分子量 |
299.32 g/mol |
IUPAC名 |
(4-formylphenyl) N-[2-(4-methylphenoxy)ethyl]carbamate |
InChI |
InChI=1S/C17H17NO4/c1-13-2-6-15(7-3-13)21-11-10-18-17(20)22-16-8-4-14(12-19)5-9-16/h2-9,12H,10-11H2,1H3,(H,18,20) |
InChIキー |
JQHDSJICHCIVFT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCCNC(=O)OC2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



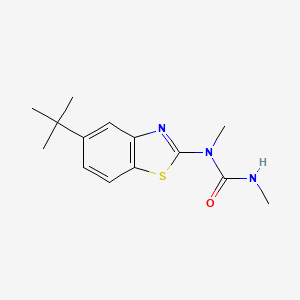

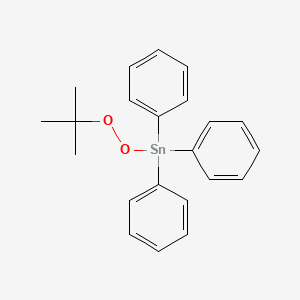

![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)
![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)
